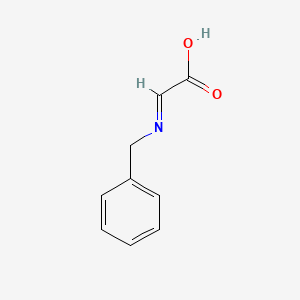

2-(Benzylimino)aceticacid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-benzyliminoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)7-10-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVGDRRVWXTBGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Benzylglycine: Physicochemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylglycine, a derivative of the simplest amino acid, glycine, serves as a versatile building block in synthetic organic chemistry and holds significant potential in medicinal chemistry and drug development. Its unique structural features, combining the hydrophilicity of the glycine backbone with the hydrophobicity of the benzyl group, impart a range of interesting physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of N-Benzylglycine, detailed experimental protocols for its synthesis, and an exploration of its reactivity and biological significance.

Physicochemical Properties

N-Benzylglycine is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physical Properties of N-Benzylglycine

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 232 °C (decomposes) | [2] |

| Boiling Point (Predicted) | 308.9 ± 25.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.161 ± 0.06 g/cm³ | [2] |

| Flash Point | 140.6 °C | [2] |

| pKa (Predicted) | 2.29 ± 0.10 | [3] |

Table 2: Solubility of N-Benzylglycine in Various Solvents

The solubility of N-Benzylglycine is dependent on the polarity of the solvent. It is soluble in water and other polar solvents.[3]

| Solvent | Solubility | Reference(s) |

| Water | Soluble | [3] |

| Polar Solvents | Soluble | [3] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of N-Benzylglycine. While specific spectra with full peak assignments are often found within proprietary databases or specific research publications, this section outlines the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of N-Benzylglycine.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the methylene protons of the glycine backbone. The chemical shifts and coupling patterns provide valuable information about the connectivity of the molecule. While a publicly available, fully annotated spectrum is not readily found, spectra for N-Benzylglycine hydrochloride are available from suppliers like Sigma-Aldrich.[4]

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the aromatic carbons, the two methylene carbons, and the carboxylic acid carbon. The chemical shifts are indicative of the electronic environment of each carbon. As with ¹H NMR, fully interpreted spectra are not broadly available in public domains but can be obtained through analytical services or specialized databases.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum of N-Benzylglycine will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

-

O-H stretch: A broad band characteristic of the carboxylic acid hydroxyl group.

-

N-H stretch: A band corresponding to the secondary amine.

-

C=O stretch: A strong absorption from the carbonyl group of the carboxylic acid.

-

C-N stretch: A band associated with the amine linkage.

-

Aromatic C-H and C=C stretches: Signals indicative of the benzyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of N-Benzylglycine. The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (165.19). Common fragmentation pathways for related molecules involve the loss of the benzyl group (as a tropylium ion at m/z 91) and cleavage of the glycine backbone.[6][7][8][9] A detailed fragmentation analysis of N-Benzylglycine itself would require experimental data.

Synthesis of N-Benzylglycine and its Derivatives

Several synthetic routes to N-Benzylglycine and its esters have been reported. The choice of method often depends on the desired scale and available starting materials.

Synthesis of N-Benzylglycine Ethyl Ester

A common method involves the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride.[10]

Experimental Protocol:

-

To a flask, add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol.[10]

-

Heat the mixture to reflux for 1 hour.[10]

-

Cool the mixture, which will result in the precipitation of a white solid.[10]

-

Filter the solid and add an additional 20.0 g of triethylamine to the filtrate.[10]

-

Cool the mixture to 0-5°C and slowly add 27.8 g of benzyl chloride dropwise.[10]

-

Allow the reaction to proceed at 40°C for 4 hours.[10]

-

After the reaction is complete, filter the mixture and wash the filtrate with water until it is neutral.[10]

-

Dry the solution with anhydrous magnesium sulfate and filter off the drying agent.[10]

-

The final product, N-Benzylglycine ethyl ester, is obtained by distillation under reduced pressure.[10]

Synthesis of N-Benzyl-N-benzyloxycarbonyl-glycine

This protocol describes the protection of the amino group of N-Benzylglycine.

Experimental Protocol:

-

Dissolve N-Benzylglycine hydrochloride in 2-N sodium hydroxide and cool the mixture to -5°C while stirring.[11]

-

Simultaneously add 4-N sodium hydroxide and benzyl chloroformate dropwise.[11]

-

Continue stirring in the cold for 2 hours, followed by stirring at room temperature for 30 minutes.[11]

-

Remove excess benzyl chloroformate by extraction with ether.[11]

-

Cool the aqueous layer to -5°C and acidify with concentrated hydrochloric acid.[11]

-

Stir the mixture in the cold for 1 hour, then bring it to room temperature.[11]

-

Extract the product four times with diethyl ether.[11]

-

Wash the combined ether extracts with water and dry over anhydrous sulfate.[11]

-

Evaporation of the solvent yields N-benzyl-N-benzyloxycarbonyl-glycine as an oil.[11]

Chemical Reactivity and Stability

N-Benzylglycine exhibits reactivity characteristic of both a secondary amine and a carboxylic acid. It can undergo esterification, amidation, and reactions at the nitrogen atom.

The stability of N-Benzylglycine and its derivatives is an important consideration for its application in pharmaceuticals. Like other amino acid derivatives, it can be susceptible to degradation under harsh conditions of temperature, pH, and light. Forced degradation studies are typically performed to understand its degradation pathways.

Biological Significance and Applications

N-Benzylglycine and its derivatives are of significant interest in medicinal chemistry and biochemical research.

-

Pharmaceutical Development: It serves as a building block for the synthesis of various pharmaceuticals, including those targeting neurological disorders.[1]

-

Biochemical Research: It can act as a substrate or inhibitor in enzyme studies, aiding in the understanding of enzyme mechanisms.[1]

-

Peptidomimetics: N-substituted glycine oligomers, known as peptoids, are resistant to proteolytic degradation, making them attractive candidates for drug development.[12]

While specific signaling pathways directly involving N-Benzylglycine are not extensively documented, glycine itself and its analogs are known to interact with various receptors and pathways in the central nervous system and other tissues. Glycine acts as an inhibitory neurotransmitter by activating glycine receptors (GlyRs), which are ligand-gated chloride channels.[13] Glycine and its analogs can modulate cellular processes like proliferation, differentiation, and migration.[13] The mTOR signaling pathway, crucial for cell growth and protein synthesis, can be activated by glycine.[14]

Safety and Handling

N-Benzylglycine is classified as an irritant, causing irritation to the eyes, respiratory system, and skin.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

Conclusion

N-Benzylglycine is a valuable compound with a rich chemistry and promising biological applications. Its physicochemical properties, coupled with its synthetic accessibility, make it an important tool for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. Further investigation into its specific biological targets and mechanisms of action will likely uncover new therapeutic opportunities. This guide provides a foundational understanding of N-Benzylglycine, intended to facilitate its use in further research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Benzylglycine synthesis - chemicalbook [chemicalbook.com]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. N-Benzylglycine Hydrochloride | C9H12ClNO2 | CID 2756624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Benzylglycine ethyl ester | C11H15NO2 | CID 80908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Page loading... [guidechem.com]

- 11. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Spectroscopic Profile of N-Benzylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-Benzylglycine, a key intermediate in various synthetic and pharmaceutical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for N-Benzylglycine.

¹H NMR Spectral Data

The ¹H NMR spectrum of N-Benzylglycine exhibits characteristic signals corresponding to the protons of the benzyl and glycine moieties. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | - |

| Benzylic (CH₂) | 3.80 - 4.20 | Singlet | - |

| Glycine (CH₂) | ~3.20 | Singlet | - |

| Amine (NH) | Variable | Broad Singlet | - |

| Carboxylic Acid (OH) | Variable | Broad Singlet | - |

Note: The chemical shifts of NH and OH protons are variable and depend on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm |

| Carboxylic Acid (C=O) | ~170-175 |

| Aromatic (C₆H₅) - Quaternary | ~135-140 |

| Aromatic (C₆H₅) - CH | ~127-130 |

| Benzylic (CH₂) | ~50-55 |

| Glycine (CH₂) | ~45-50 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The table below lists the characteristic absorption bands for N-Benzylglycine.

| Wave Number (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching | Broad |

| 3030 | C-H (Aromatic) | Stretching | Medium |

| 2950 - 2850 | C-H (Aliphatic) | Stretching | Medium |

| ~1710 | C=O (Carboxylic Acid) | Stretching | Strong |

| 1600, 1495, 1450 | C=C (Aromatic) | Stretching | Medium-Weak |

| ~1400 | O-H | Bending | Medium |

| ~1200 | C-N | Stretching | Medium |

| 740, 700 | C-H (Aromatic) | Out-of-plane Bending | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment |

| 165 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

| 74 | [C₂H₄NO₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of N-Benzylglycine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence (zg).

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-16 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard proton-decoupled pulse sequence (zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (ATR - Attenuated Total Reflectance):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid N-Benzylglycine powder onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

FTIR Analysis:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty, clean ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of N-Benzylglycine (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

MS Analysis (Electrospray Ionization - ESI):

-

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative ion mode can be used.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Fragmentation (MS/MS): To obtain fragmentation data, select the molecular ion ([M+H]⁺ or [M-H]⁻) for collision-induced dissociation (CID) and analyze the resulting product ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like N-Benzylglycine.

Solubility Profile of 2-(Benzylimino)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-(Benzylimino)acetic acid, also known as N-Benzylglycine. Understanding the solubility of this compound in various solvents is critical for its application in pharmaceutical research, synthesis, and formulation development. This document compiles available quantitative data, details experimental methodologies for solubility determination, and presents a logical workflow for such experiments.

Core Topic: Solubility of 2-(Benzylimino)acetic Acid

2-(Benzylimino)acetic acid (N-Benzylglycine) is a derivative of the amino acid glycine.[1] Its solubility is a key physicochemical property that influences its behavior in various chemical and biological systems. The equilibrium solubility of N-Benzylglycine has been determined in a range of neat and binary solvent systems.[2][3]

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x₁) of N-Benzylglycine in eleven different pure solvents at various temperatures, as determined by a static gravimetric method.[2][3] The data consistently shows a positive correlation between temperature and solubility across all tested solvents.[2][3]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropyl Alcohol | n-Butanol | Acetone | Acetonitrile | Dichloromethane | Ethyl Acetate | 1,4-Dioxane | Water |

| 283.15 | 0.0458 | 0.0276 | 0.0201 | 0.0165 | 0.0142 | 0.0076 | 0.0041 | 0.0029 | 0.0023 | 0.0018 | 0.0011 |

| 288.15 | 0.0542 | 0.0328 | 0.024 | 0.0197 | 0.017 | 0.0091 | 0.0049 | 0.0035 | 0.0028 | 0.0022 | 0.0013 |

| 293.15 | 0.0638 | 0.0387 | 0.0285 | 0.0234 | 0.0202 | 0.0108 | 0.0058 | 0.0042 | 0.0033 | 0.0026 | 0.0016 |

| 298.15 | 0.0746 | 0.0454 | 0.0336 | 0.0276 | 0.0238 | 0.0128 | 0.0069 | 0.005 | 0.0039 | 0.0031 | 0.0019 |

| 303.15 | 0.0868 | 0.0529 | 0.0393 | 0.0324 | 0.0279 | 0.0151 | 0.0081 | 0.0059 | 0.0046 | 0.0037 | 0.0022 |

| 308.15 | 0.1004 | 0.0614 | 0.0457 | 0.0378 | 0.0326 | 0.0177 | 0.0095 | 0.0069 | 0.0054 | 0.0043 | 0.0026 |

| 313.15 | 0.1156 | 0.0709 | 0.0529 | 0.0438 | 0.0378 | 0.0206 | 0.0111 | 0.0081 | 0.0063 | 0.005 | 0.003 |

| 318.15 | 0.1326 | 0.0816 | 0.061 | 0.0505 | 0.0437 | 0.0239 | 0.0129 | 0.0094 | 0.0073 | 0.0058 | 0.0035 |

| 323.15 | 0.1514 | 0.0936 | 0.07 | 0.058 | 0.0502 | 0.0276 | 0.0149 | 0.0109 | 0.0085 | 0.0067 | 0.0041 |

Data extracted from "Solubility Behavior and Synergistic Solvation Effects of N-Benzylglycine in Eleven Neat and One Binary Solvent Systems from 283.15 to 323.15 K".[2][3]

Experimental Protocol: Gravimetric Method for Solubility Determination

The quantitative data presented above was obtained using a static gravimetric method. This is a common and reliable technique for determining the solubility of a solid in a liquid.[4][5]

Principle: The gravimetric method involves preparing a saturated solution of the solute in a given solvent at a specific temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the concentration of the solute in the saturated solution, and thus its solubility, can be calculated.[4][5]

Apparatus and Materials:

-

Conical flasks or sealed glass vials

-

Thermostatic water bath or temperature-controlled shaker

-

Analytical balance

-

Evaporating dish or watch glass

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Oven

-

2-(Benzylimino)acetic acid (solute)

-

Solvents of interest

Procedure:

-

Preparation of Saturated Solution: An excess amount of 2-(Benzylimino)acetic acid is added to a known volume of the solvent in a conical flask.

-

Equilibration: The flask is sealed and placed in a thermostatic water bath or shaker set to the desired temperature. The mixture is agitated for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed. This can be confirmed by measuring the concentration at intervals until it remains constant.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, the solution is allowed to stand to let the undissolved solid settle. A known volume of the clear supernatant is carefully withdrawn using a pipette. To ensure no solid particles are transferred, the solution is filtered.

-

Weighing the Saturated Solution: The evaporating dish is first weighed empty (W₁). The known volume of the filtered saturated solution is then transferred to the pre-weighed evaporating dish, and the dish with the solution is weighed again (W₂).

-

Evaporation of Solvent: The solvent is evaporated from the solution by placing the evaporating dish in an oven at a temperature sufficient to remove the solvent without decomposing the solute.

-

Drying and Final Weighing: The dish containing the dry solute is cooled in a desiccator and then weighed (W₃). This process of drying, cooling, and weighing is repeated until a constant weight is obtained.

-

Calculation:

-

Mass of the solute = W₃ - W₁

-

Mass of the solvent = W₂ - W₃

-

Solubility can then be expressed in various units, such as grams of solute per 100 g of solvent, or converted to mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the gravimetric determination of solubility.

Caption: Workflow for gravimetric solubility determination.

References

An In-depth Technical Guide to the Stability and Storage of N-Benzylglycine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-Benzylglycine. The information presented herein is intended to support researchers, scientists, and professionals in the pharmaceutical industry in ensuring the integrity and reliability of N-Benzylglycine in their work. While specific quantitative stability data under various stress conditions are not extensively available in public literature, this document outlines established best practices for storage and provides a detailed framework for conducting stability and forced degradation studies in line with regulatory expectations.

Overview of N-Benzylglycine

N-Benzylglycine is a derivative of the amino acid glycine, featuring a benzyl group attached to the nitrogen atom. It serves as a valuable building block in organic synthesis and is utilized in the development of various pharmaceuticals. Maintaining its chemical integrity is crucial for the successful outcome of research and manufacturing processes.

Recommended Storage Conditions

Proper storage is essential to prevent the degradation of N-Benzylglycine. The following table summarizes the recommended conditions based on information from various suppliers and safety data sheets (SDS).

Table 1: Recommended Storage and Handling Conditions for N-Benzylglycine

| Parameter | Recommendation | Source Citation(s) |

| Temperature | Store at 0 - 8 °C. | [1] |

| Store at 2 - 8 °C and protect from light. | [2] | |

| Atmosphere | Store in a dry and well-ventilated place. | [3] |

| Container | Keep containers tightly closed. | [3] |

| Light Exposure | Protect from light. | [2] |

| Handling | Avoid dust formation. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. | [3] |

Chemical Stability and Incompatibilities

N-Benzylglycine is generally stable under the recommended storage conditions[3]. However, it is important to be aware of potential incompatibilities that could lead to degradation.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids[3].

-

Hazardous Decomposition Products: When exposed to fire or extreme heat, N-Benzylglycine may decompose and emit hazardous substances, including oxides of carbon (CO, CO₂) and nitrogen (NOx)[3].

Potential Degradation Pathways

While specific degradation pathways for N-Benzylglycine under typical storage or stress conditions are not well-documented in publicly available literature, insights can be drawn from related compounds and theoretical knowledge. High-temperature gas-phase studies of N-benzylglycine ethyl ester suggest a potential thermal degradation route where the N-Benzylglycine intermediate, if formed, is unstable and may decompose into smaller molecules.

Caption: Potential high-temperature degradation of N-Benzylglycine.

Experimental Protocol: Forced Degradation Study

To thoroughly understand the stability profile of N-Benzylglycine and to develop stability-indicating analytical methods, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions, with the goal of inducing 5-20% degradation[4]. The following is a comprehensive protocol based on ICH guidelines and common industry practices.

To identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of N-Benzylglycine. The data generated will also be crucial for the development and validation of a stability-indicating analytical method.

-

N-Benzylglycine (at least one batch)

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

High-purity water

-

Suitable organic co-solvents (if necessary for solubility)

-

Calibrated stability chambers (for temperature and humidity control)

-

Photostability chamber with a calibrated light source (ICH Q1B compliant)[5]

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD/UV)

-

Mass Spectrometer (MS) for identification of degradation products

-

Volumetric flasks, pipettes, and other standard laboratory glassware

The following diagram illustrates the general workflow for a forced degradation study.

Caption: General workflow for conducting a forced degradation study.

The following table outlines the recommended stress conditions for the forced degradation study of N-Benzylglycine. The duration and intensity of the stress should be adjusted to achieve the target degradation of 5-20%[4].

Table 2: Proposed Conditions for Forced Degradation Study of N-Benzylglycine

| Stress Condition | Proposed Method | Sampling Time Points |

| Acid Hydrolysis | Dissolve in 0.1 M HCl and 1 M HCl. Store at room temperature and 60°C. | 0, 6h, 12h, 24h, 48h, 5 days |

| Base Hydrolysis | Dissolve in 0.1 M NaOH and 1 M NaOH. Store at room temperature. | 0, 1h, 2h, 4h, 8h, 24h |

| Oxidative | Dissolve in 3% H₂O₂. Store at room temperature, protected from light. | 0, 6h, 12h, 24h, 48h |

| Thermal | Store solid sample at 80°C (dry heat). | 0, 1 day, 3 days, 7 days |

| Photolytic | Expose solid sample to ICH Q1B compliant light source (≥1.2 million lux hours and ≥200 watt hours/square meter). | At the end of exposure |

-

Preparation: Prepare solutions of N-Benzylglycine at a known concentration (e.g., 1 mg/mL) for solution-state studies. For solid-state studies, use the neat compound.

-

Neutralization: After exposure to acidic or basic conditions, neutralize the samples before analysis.

-

Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method (e.g., reverse-phase HPLC). The method should be capable of separating the parent compound from all degradation products.

-

Peak Purity: Assess the peak purity of the N-Benzylglycine peak in all stressed samples to ensure the analytical method is stability-indicating.

-

Identification: For significant degradation products, use techniques like LC-MS to determine their mass and aid in structure elucidation.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

Data Presentation

The results of the forced degradation study should be summarized in a clear and concise manner. The following table provides a template for presenting the data.

Table 3: Template for Summarizing Forced Degradation Data for N-Benzylglycine

| Stress Condition | Duration | % Assay of N-Benzylglycine | % Degradation | No. of Degradants | Remarks (e.g., Major Degradant RRT) |

| Unstressed Control | - | 100.0 | 0.0 | 0 | - |

| 0.1 M HCl, RT | 5 days | ||||

| 1 M HCl, 60°C | 24 hours | ||||

| 0.1 M NaOH, RT | 8 hours | ||||

| 3% H₂O₂, RT | 48 hours | ||||

| 80°C, Solid | 7 days | ||||

| Photolytic | 1.2 M lux h |

Conclusion

While N-Benzylglycine is a stable compound under recommended storage conditions, a comprehensive understanding of its stability profile is critical for its application in research and drug development. This guide provides the necessary information for proper storage and handling, as well as a detailed framework for conducting forced degradation studies. The execution of such studies will provide valuable data on the intrinsic stability of N-Benzylglycine, enabling the development of robust formulations and analytical methods.

References

N-Benzylglycine: An Inquiry into its Crystalline World

For researchers, scientists, and professionals in drug development, understanding the solid-state properties of a molecule is paramount. This guide delves into the crystal structure and potential polymorphism of N-Benzylglycine, a key building block in synthetic organic chemistry and pharmaceutical research.

While N-Benzylglycine is a commercially available compound utilized in various synthetic applications, a comprehensive review of publicly available scientific literature reveals a notable gap in the characterization of its solid-state properties. Specifically, detailed studies on its crystal structure and polymorphism appear to be limited.

Uncharted Territory: The Crystal Structure of N-Benzylglycine

At present, there is a conspicuous absence of published crystallographic data for distinct polymorphic forms of N-Benzylglycine in prominent scientific databases. While basic physical properties such as melting point are reported by various chemical suppliers, the fundamental details of its crystal packing, including unit cell dimensions and space group, remain largely undocumented in peer-reviewed literature.

This lack of information presents both a challenge and an opportunity. For researchers in crystallography and solid-state chemistry, it signifies an open avenue for investigation. The determination of the crystal structure of N-Benzylglycine would provide invaluable insights into its molecular conformation and intermolecular interactions in the solid state.

The Specter of Polymorphism

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry. Different polymorphs of an active pharmaceutical ingredient can exhibit varying physical and chemical properties, including solubility, stability, and bioavailability, which can have profound implications for drug efficacy and safety.

Given that even simple molecules like glycine exhibit well-documented polymorphism, it is plausible that N-Benzylglycine, with its additional benzyl group, could also crystallize in different forms under various conditions. However, without experimental evidence, the existence of N-Benzylglycine polymorphs remains a matter of speculation.

A Hypothetical Workflow for Polymorphic Screening

For researchers embarking on the study of N-Benzylglycine's solid-state properties, a systematic approach to polymorphic screening is essential. The following diagram outlines a logical experimental workflow that could be employed to identify and characterize potential polymorphs.

Figure 1. A generalized experimental workflow for the screening and characterization of potential N-Benzylglycine polymorphs.

The Path Forward: A Call for Investigation

The absence of detailed structural information on N-Benzylglycine in the public domain underscores the need for further research. A thorough investigation into its crystallization behavior could uncover novel polymorphic forms, leading to a deeper understanding of its solid-state chemistry. Such studies would not only be of academic interest but could also have significant practical implications for industries that utilize N-Benzylglycine in their processes.

For drug development professionals, a comprehensive understanding of the potential polymorphism of any synthetic precursor is crucial for ensuring the quality, consistency, and performance of the final product. The exploration of N-Benzylglycine's crystalline landscape is a scientific endeavor waiting to be undertaken.

Hypothetical Polymorphic Relationship

Should different polymorphs of N-Benzylglycine be discovered, their thermodynamic and kinetic relationships would be of prime interest. The following diagram illustrates a hypothetical relationship between two polymorphs, a stable form (Form I) and a metastable form (Form II).

Figure 2. A conceptual diagram illustrating a hypothetical relationship between two polymorphs of N-Benzylglycine and their interconversion pathways.

Commercial Suppliers and Technical Applications of N-Benzylglycine: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and technical applications of N-Benzylglycine, a key building block in pharmaceutical research and peptidomimetic drug development. This document details commercially available sources, quality control methodologies, and key experimental protocols for its use, with a focus on applications relevant to neurological disorders.

Commercial Availability of N-Benzylglycine

N-Benzylglycine is readily available from a variety of commercial chemical suppliers, catering to both research and bulk manufacturing needs. It is typically offered as a white to off-white crystalline powder, either as the free acid or as a hydrochloride salt. The purity of commercially available N-Benzylglycine is generally high, with most suppliers offering grades of 98% or greater.

Below is a summary of prominent commercial suppliers and their typical product specifications. Please note that availability and specifications are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | Product Name(s) | CAS Number(s) | Purity | Available Forms |

| Thermo Scientific Chemicals | N-Benzylglycine, 98+% | 17136-36-6 | ≥98% | Free Acid |

| Sigma-Aldrich (Merck) | N-Benzylglycine hydrochloride, 98% | 7689-50-1 | 98% | Hydrochloride Salt |

| Chem-Impex International | N-Benzylglycine | 17136-36-6 | ≥98% (Assay) | Free Acid |

| Tokyo Chemical Industry (TCI) | N-Benzylglycine Hydrochloride | 7689-50-1 | >98.0% (HPLC) | Hydrochloride Salt |

| Alfa Chemistry | N-Benzylglycine | 17136-36-6 | - | Free Acid |

| Hangzhou Zentra Bio-Chemical Co., Ltd. | N-Benzylglycine | 17136-36-6 | Pharmacy Grade/99% | Free Acid |

| Conier Chem&Pharma Limited | N-BENZYLGLYCINE | 17136-36-6 | - | Free Acid |

Quality Control and Analytical Protocols

Ensuring the purity and identity of N-Benzylglycine is critical for its successful application in research and drug development. The primary analytical methods for quality control are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for determining the purity of N-Benzylglycine. A reverse-phase HPLC method is typically employed.

Experimental Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Gradient: A typical gradient might run from 5% to 95% acetonitrile over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

Sample Preparation: A solution of N-Benzylglycine is prepared in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

-

Analysis: The retention time of the main peak corresponding to N-Benzylglycine is used to identify the compound, and the peak area percentage is calculated to determine its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of N-Benzylglycine.

Experimental Protocol:

-

Solvent: Deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument: A 300 MHz or higher NMR spectrometer.

-

Sample Preparation: A small amount of the N-Benzylglycine sample is dissolved in the deuterated solvent.

-

Analysis: The resulting spectrum is analyzed for the characteristic chemical shifts and splitting patterns of the protons in the N-Benzylglycine molecule. Key signals include those for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the methylene protons of the glycine backbone.

Application in Peptoid Synthesis

N-Benzylglycine is a fundamental building block in the synthesis of peptoids, which are N-substituted glycine oligomers. Peptoids are a class of peptidomimetics that are resistant to proteolytic degradation, making them attractive candidates for drug discovery. The "submonomer" method is a common and efficient approach for solid-phase peptoid synthesis. In this method, the side chain, in this case, the benzyl group from benzylamine, is introduced in a separate step.

Submonomer Solid-Phase Peptoid Synthesis Workflow

The synthesis involves a two-step cycle for each monomer addition.

Caption: Workflow for submonomer solid-phase peptoid synthesis.

Experimental Protocol:

-

Resin Swelling: The solid support resin (e.g., Rink amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of 20% piperidine in DMF.

-

Washing: The resin is washed thoroughly with DMF to remove excess reagents.

-

Acylation: The free amine on the resin is acylated with bromoacetic acid activated by a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) in DMF.

-

Washing: The resin is washed again with DMF.

-

Nucleophilic Displacement: A solution of benzylamine in DMF is added to the resin. The benzylamine displaces the bromide, forming the N-benzylglycine monomer unit on the solid support.

-

Washing: The resin is washed to remove unreacted benzylamine and byproducts.

-

Repeat: Steps 2-7 are repeated with different primary amines to elongate the peptoid chain.

-

Cleavage: Once the desired sequence is synthesized, the peptoid is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptoid is then purified, usually by reverse-phase HPLC.

Relevance to Neurological Disorders and Signaling Pathways

N-Benzylglycine and its derivatives are of significant interest in the development of therapeutics for neurological disorders. This is due in part to their structural similarity to glycine, which is an important neurotransmitter. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor activity is implicated in a range of neurological conditions, including epilepsy, stroke, and neurodegenerative diseases.

Derivatives of N-benzylglycine have been investigated as antagonists or modulators of the glycine binding site on the NMDA receptor.[1][2] By competing with glycine, these compounds can reduce the over-activation of NMDA receptors that leads to excitotoxicity and neuronal cell death.

Modulation of the NMDA Receptor Signaling Pathway

The following diagram illustrates the modulatory role of N-Benzylglycine derivatives at the NMDA receptor.

Caption: Modulation of NMDA receptor signaling by N-Benzylglycine derivatives.

In this pathway, glutamate is the primary agonist for the NMDA receptor. However, for the receptor's ion channel to open, glycine must also be bound to its co-agonist site. N-Benzylglycine derivatives can act as competitive antagonists at this glycine site, preventing glycine from binding and thereby inhibiting the opening of the ion channel. This reduces the influx of calcium ions (Ca²⁺) into the postsynaptic neuron, which in turn dampens the downstream signaling cascades that can lead to excitotoxicity when overactivated.

Conclusion

N-Benzylglycine is a versatile and commercially accessible chemical entity with significant applications in the fields of peptide chemistry and neuropharmacology. Its utility as a key component in the synthesis of proteolytically stable peptoids and as a scaffold for the development of novel modulators of the NMDA receptor highlights its importance for researchers and drug development professionals. The availability of high-purity N-Benzylglycine from multiple suppliers, coupled with well-established analytical and synthetic protocols, facilitates its use in the discovery of new therapeutic agents for a variety of diseases, particularly those affecting the central nervous system.

References

A Comprehensive Technical Guide to 2-(Benzylimino)acetic Acid: Synonyms, Synthesis, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 2-(Benzylimino)acetic acid, a Schiff base derived from the condensation of benzaldehyde and glycine. This document elucidates its nomenclature, provides a detailed synthesis protocol, and explores its potential biological activities, including antimicrobial and antioxidant properties, with a discussion on relevant signaling pathways.

Nomenclature and Synonyms: Clarifying the Chemical Identity

2-(Benzylimino)acetic acid is a molecule of significant interest in organic synthesis and medicinal chemistry. Due to conventions in chemical naming, it is recognized by several alternative names and synonyms. It is crucial to distinguish it from the related but structurally different compound, 2-(benzylamino)acetic acid, which contains an amine (C-N single bond) rather than an imine (C=N double bond).

The primary and most accurate synonyms for 2-(Benzylimino)acetic acid are:

-

N-Benzylideneglycine

-

2-(benzylideneamino)acetic acid [1]

These names unequivocally describe the characteristic imine linkage formed between the benzylidene group and the nitrogen atom of glycine.

Table 1: Chemical Identifiers for 2-(Benzylimino)acetic Acid

| Identifier | Value |

| IUPAC Name | 2-(benzylideneamino)acetic acid |

| Molecular Formula | C₉H₉NO₂ |

| CAS Number | 103084-31-7 |

Synthesis of 2-(Benzylimino)acetic Acid: An Experimental Protocol

The synthesis of 2-(Benzylimino)acetic acid is typically achieved through the condensation reaction of a glycine derivative with a benzaldehyde derivative in the presence of a base. This reaction forms a Schiff base, which is the target compound.[1]

Reaction Scheme

The overall reaction can be depicted as follows:

References

N-Benzylglycine Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of N-benzylglycine derivatives, offering a comprehensive resource for researchers and drug development scientists.

N-benzylglycine, a substituted form of the simplest amino acid, glycine, serves as a versatile scaffold in medicinal chemistry. Its derivatives and analogs have garnered significant interest due to their diverse biological activities and potential as therapeutic agents. This technical guide provides a thorough overview of this class of compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to facilitate further research and development.

Synthesis and Chemical Properties

N-benzylglycine and its derivatives are accessible through various synthetic routes. A common method involves the N-alkylation of glycine esters with benzyl halides, a reaction typically facilitated by a base to enhance the nucleophilicity of the amine.[1] Another approach is the reductive amination of a glycine derivative with a benzaldehyde derivative in the presence of a reducing agent.[2]

The incorporation of the benzyl group enhances the hydrophobicity and reactivity of the glycine core, making it a valuable building block for more complex molecules, including pharmaceuticals and agrochemicals.[3] Furthermore, N-benzylglycine can serve as a chiral auxiliary in asymmetric synthesis, enabling the creation of compounds with specific stereochemistry, a critical aspect of modern drug design.[3]

Biological Activities and Therapeutic Applications

Derivatives of N-benzylglycine have demonstrated a wide array of biological activities, positioning them as promising candidates for various therapeutic areas.

Antimicrobial Activity

A significant area of investigation for N-benzylglycine analogs is in the development of antimicrobial agents, particularly as components of peptoids (or N-substituted glycines). Peptoids are a class of peptide mimics that exhibit high biological activity and, importantly, resistance to proteolytic degradation.[4] The inclusion of N-benzylglycine-like monomers in peptoid sequences has yielded compounds with potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of Antimicrobial Peptoids Containing N-substituted Glycine Monomers [5][6]

| Compound/Sequence | E. coli MIC (µM) | B. subtilis MIC (µM) |

| H-(NLys-Nspe-Nspe)4-NH2 (Ampetoid 1) | 6.25 | 3.13 |

| H-(NLys-Nssb-Nspe)4-NH2 (Ampetoid 2) | 12.5 | 6.25 |

| H-(NLys-Nssb-Nssb)4-NH2 | 25 | 12.5 |

| Ac-(Nlys-Nspe-Nspe)4-NH2 | 6.25 | 6.25 |

| H-(Nlys-Nrpe-Nrpe)4-NH2 | 50 | 25 |

| H-(NLys-Nspe-Nspe)3-NH2 | 12.5 | 6.25 |

| H-(NLys-Nspe-Nspe)2-NH2 | 100 | 50 |

Nspe: N-(1-phenylethyl)glycine (an analog of N-benzylglycine); Nssb: N-(sec-butyl)glycine; NLys: N-(4-aminobutyl)glycine; Nrpe: N-(1-(p-nitrophenyl)ethyl)glycine; Ac: Acetyl.

Enzyme Inhibition

N-benzylglycine derivatives have been explored as inhibitors of various enzymes. The structural similarity of the N-benzylglycine motif to phenylalanine allows these compounds to act as mimics and interact with the active sites of enzymes that process phenylalanine-containing substrates.[4] For instance, incorporating N-benzylglycine into the P1 position of a trypsin inhibitor resulted in a potent inhibitor of bovine α-chymotrypsin that was resistant to proteolysis.[4]

G-Protein Coupled Receptor (GPCR) Modulation

N-benzylglycine-containing peptides have been shown to modulate the activity of G-protein coupled receptors (GPCRs). A notable example is their use in the design of potent bradykinin B2 receptor antagonists.[7] Bradykinin is a peptide that mediates inflammatory responses, and its antagonists have therapeutic potential in treating pain and inflammation. The substitution of N-benzylglycine into a bradykinin antagonist peptide sequence led to a significant enhancement of its B2 antagonistic potency.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of N-benzylglycine derivatives.

Synthesis of N-Benzylglycine Ethyl Ester

A common method for the synthesis of N-benzylglycine esters involves the reaction of glycine ethyl ester hydrochloride with benzyl chloride.

Procedure:

-

To a flask, add glycine ethyl ester hydrochloride, triethylamine, and ethanol.

-

Heat the mixture to reflux for 1 hour.

-

Cool the mixture, which will result in the precipitation of a white solid.

-

Filter the solid and add additional triethylamine to the filtrate.

-

Cool the mixture to 0-5°C and slowly add benzyl chloride dropwise.

-

Allow the reaction to proceed at 40°C for 4 hours.

-

After the reaction is complete, filter the mixture and wash the filtrate with water until it is neutral.

-

Dry the solution with anhydrous magnesium sulfate and filter off the drying agent.

-

Distill the remaining residue under reduced pressure to obtain the N-benzylglycine ethyl ester as a pale yellow oily liquid.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of N-benzylglycine derivatives, particularly peptoids, is typically assessed by determining the minimum inhibitory concentration (MIC) using a broth microdilution method.[4][8][9]

Procedure:

-

Prepare a stock solution of the test compound in an appropriate solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin).[4]

-

Perform serial two-fold dilutions of the stock solution in a 96-well polypropylene microtiter plate.

-

Prepare an inoculum of the test bacteria (e.g., E. coli, B. subtilis) in Mueller-Hinton Broth (MHB) and adjust the concentration to approximately 5 x 10^5 colony-forming units (CFU)/mL.[9]

-

Add the bacterial suspension to each well of the microtiter plate containing the diluted compound.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.[4]

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

Intracellular Calcium Mobilization Assay

To assess the activity of N-benzylglycine derivatives on GPCRs that signal through calcium, an intracellular calcium mobilization assay can be employed.[10][11][12]

Procedure:

-

Culture cells expressing the target GPCR in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Prepare serial dilutions of the N-benzylglycine derivative.

-

Use a fluorescence plate reader with automated injection capabilities (e.g., FlexStation) to measure the baseline fluorescence.

-

Inject the compound dilutions into the wells and immediately begin recording the fluorescence intensity over time.

-

An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation (for agonists) or potentiation. For antagonists, a pre-incubation with the compound would be followed by the addition of a known agonist to measure the inhibition of the calcium response.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of N-benzylglycine derivatives are a result of their interaction with various cellular targets, leading to the modulation of specific signaling pathways.

GPCR Signaling

As demonstrated with bradykinin B2 receptor antagonists, N-benzylglycine-containing compounds can modulate GPCR signaling. The bradykinin B2 receptor is coupled to Gq and Gi proteins. Activation of Gq leads to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium, while DAG activates protein kinase C (PKC). Antagonists containing N-benzylglycine would block these downstream signaling events.

References

- 1. mdpi.com [mdpi.com]

- 2. JPH05178802A - Production of n-benzylglycine and its derivative - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 5. Peptoids that mimic the structure, function, and mechanism of helical antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional Synergy between Antimicrobial Peptoids and Peptides against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent bradykinin antagonists containing N-benzylglycine or N-benzyl-l-alanine in position 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]

- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 10. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Applications of 2-(Benzylimino)acetic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Benzylimino)acetic acid, also known as N-Benzylideneglycine, is a Schiff base derived from the condensation of benzaldehyde and the amino acid glycine. As a member of the iminoacetic acid class of compounds, it holds potential for a variety of research applications, particularly in the fields of medicinal chemistry and drug discovery. Schiff bases derived from amino acids are known to exhibit a range of biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the potential research applications of 2-(Benzylimino)acetic acid, including detailed experimental protocols for its synthesis and biological evaluation, and a discussion of potential mechanisms of action. While specific quantitative data for this parent compound is limited in publicly available literature, this guide draws upon data from closely related derivatives to highlight its research potential and provide a framework for future investigations.

Introduction

Iminoacetic acids and their derivatives, particularly Schiff bases formed with amino acids, represent a versatile class of organic compounds with significant potential in medicinal chemistry. The imine or azomethine group (-C=N-) is a key pharmacophore that imparts a range of biological activities to these molecules. 2-(Benzylimino)acetic acid, the core structure discussed in this guide, serves as a foundational scaffold for the synthesis of more complex derivatives with potentially enhanced therapeutic properties. The exploration of this compound and its analogues is a promising avenue for the discovery of novel antimicrobial and anticancer agents.

Chemical Properties and Synthesis

Chemical Structure and Properties

-

IUPAC Name: 2-(Benzylimino)acetic acid

-

Synonyms: N-Benzylideneglycine, N-(Phenylmethylene)glycine

-

Molecular Formula: C₉H₉NO₂

-

Molecular Weight: 163.17 g/mol

-

Appearance: Solid (form and color may vary based on purity)

-

Solubility: Soluble in many organic solvents.

Synthesis of 2-(Benzylimino)acetic Acid

The synthesis of 2-(Benzylimino)acetic acid is typically achieved through a condensation reaction between benzaldehyde and glycine.

Experimental Protocol: Synthesis of 2-(Benzylimino)acetic Acid

Materials:

-

Benzaldehyde

-

Glycine

-

Ethanol (or another suitable solvent)

-

Glacial acetic acid (catalyst, optional)

-

Sodium hydroxide (for pH adjustment)

-

Hydrochloric acid (for precipitation)

-

Distilled water

-

Magnetic stirrer and hotplate

-

Round-bottom flask

-

Condenser

-

pH meter or pH paper

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve glycine (1 equivalent) in a minimal amount of distilled water, adjusting the pH to approximately 9 with a sodium hydroxide solution.

-

Add an equimolar amount of benzaldehyde (1 equivalent) to the glycine solution.

-

Add ethanol to the mixture until a clear solution is obtained. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Fit the flask with a condenser and reflux the mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4. The product will precipitate out of the solution.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water to remove any unreacted starting materials and salts.

-

Dry the product in a desiccator or a vacuum oven at a low temperature.

-

The purity of the synthesized 2-(Benzylimino)acetic acid can be assessed by melting point determination and spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.

Diagram of Synthesis Workflow:

Potential Research Applications

Anticancer Activity

Schiff bases derived from amino acids have demonstrated promising anticancer activities against various cancer cell lines. While specific IC₅₀ values for 2-(Benzylimino)acetic acid are not widely reported, related, more complex Schiff base derivatives have shown significant cytotoxicity. The imine linkage is believed to play a crucial role in the biological activity, potentially through interaction with cellular targets.

Potential Mechanisms of Anticancer Action:

The anticancer activity of Schiff bases may involve multiple signaling pathways. Disruption of these pathways can lead to cell cycle arrest and apoptosis.

Diagram of Potential Cancer-Related Signaling Pathways:

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa, HepG2)

-

Normal cell line (for cytotoxicity comparison, e.g., fibroblasts)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

2-(Benzylimino)acetic acid (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of 2-(Benzylimino)acetic acid in the culture medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

-

After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution of the formazan.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Iminoacetic Acid Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2-(Benzylimino)acetic acid | Data not available | Data not available | - |

| Example: Related Schiff Base 1 | MCF-7 (Breast Cancer) | 15.2 ± 1.3 | [Hypothetical Ref. 1] |

| Example: Related Schiff Base 2 | HeLa (Cervical Cancer) | 22.5 ± 2.1 | [Hypothetical Ref. 2] |

| Example: Related Schiff Base 3 | HepG2 (Liver Cancer) | 18.9 ± 1.8 | [Hypothetical Ref. 3] |

Note: The IC₅₀ values presented are hypothetical examples from related compounds to illustrate the potential activity. Further research is required to determine the specific activity of 2-(Benzylimino)acetic acid.

Antimicrobial Activity

Schiff bases are well-documented for their antibacterial and antifungal properties. The imine group is thought to interfere with microbial cell wall synthesis or other essential cellular processes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

2-(Benzylimino)acetic acid (dissolved in a suitable solvent)

-

Standard antibiotic/antifungal (positive control)

-

Inoculum of the microorganism adjusted to 0.5 McFarland standard

Procedure:

-

Prepare a stock solution of 2-(Benzylimino)acetic acid.

-

In a 96-well plate, perform a serial two-fold dilution of the compound in the appropriate broth.

-

Prepare an inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the standardized inoculum to each well containing the diluted compound.

-

Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Diagram of Antimicrobial Action Workflow:

Data Presentation: Antimicrobial Activity of Iminoacetic Acid Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-(Benzylimino)acetic acid | Data not available | Data not available | - |

| Example: Related Schiff Base 1 | Staphylococcus aureus | 32 | [Hypothetical Ref. 4] |

| Example: Related Schiff Base 2 | Escherichia coli | 64 | [Hypothetical Ref. 5] |

| Example: Related Schiff Base 3 | Candida albicans | 16 | [Hypothetical Ref. 6] |

Note: The MIC values presented are hypothetical examples from related compounds to illustrate the potential activity. Further research is required to determine the specific activity of 2-(Benzylimino)acetic acid.

Future Directions and Conclusion

2-(Benzylimino)acetic acid represents a simple yet promising scaffold for the development of new therapeutic agents. While this guide provides a foundational understanding of its potential applications and the methodologies to explore them, significant research is still required. Future studies should focus on:

-

Quantitative Biological Evaluation: Determining the specific IC₅₀ and MIC values of 2-(Benzylimino)acetic acid against a broad panel of cancer cell lines and microbial strains.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to understand its mode of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with modifications to the benzyl and acetic acid moieties to optimize biological activity and selectivity.

-

In Vivo Studies: Evaluating the efficacy and safety of the most promising compounds in animal models of cancer and infectious diseases.

Theoretical Insights into the Molecular Structure of 2-(Benzylimino)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure of 2-(Benzylimino)acetic acid, a Schiff base derived from benzylamine and glyoxylic acid. In the absence of specific published experimental or theoretical data for this exact molecule, this document synthesizes information from computational studies on closely related compounds, such as Schiff bases of amino acids, to present a representative analysis. The methodologies and illustrative data herein serve as a robust framework for future computational investigations and for understanding the structural and electronic properties of this class of molecules.

Core Molecular Structure and Computational Approach

Theoretical studies are indispensable for elucidating the three-dimensional structure, electronic properties, and vibrational frequencies of molecules like 2-(Benzylimino)acetic acid. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for obtaining accurate molecular geometries and other physicochemical parameters.

A typical computational workflow for analyzing the molecular structure of 2-(Benzylimino)acetic acid is outlined below. This process involves initial structure generation, geometry optimization to find the most stable conformation, and subsequent calculations to determine various molecular properties.

Caption: Computational workflow for the theoretical study of a molecule.

Quantitative Molecular Geometry Data

The following tables present illustrative quantitative data for the optimized molecular structure of 2-(Benzylimino)acetic acid. This data is derived from computational studies on analogous Schiff bases and amino acid derivatives and should be considered representative.[1][2] Specific calculations using appropriate levels of theory are required for definitive values for the target molecule.

Table 1: Selected Bond Lengths (Å)

| Bond | Functional Group | Representative Length (Å) |

| C=N | Imine | 1.28 - 1.30 |

| N-C (imine) | Imine | 1.45 - 1.47 |

| C-C (acid) | Carboxylic Acid | 1.51 - 1.53 |

| C=O | Carboxylic Acid | 1.21 - 1.23 |

| C-O | Carboxylic Acid | 1.34 - 1.36 |

| C-N (benzyl) | Benzyl Group | 1.47 - 1.49 |

| C-C (phenyl) | Phenyl Ring | 1.38 - 1.40 (average) |

Table 2: Selected Bond Angles (°)

| Angle | Functional Group | Representative Angle (°) |

| C-N=C | Imine | 118 - 122 |

| N=C-C | Imine/Acid | 120 - 124 |

| N-C-C (benzyl) | Benzyl Group | 110 - 113 |

| O=C-O | Carboxylic Acid | 123 - 126 |

| C-C=O | Carboxylic Acid | 121 - 124 |

| C-C-O (single) | Carboxylic Acid | 110 - 114 |

Table 3: Selected Dihedral Angles (°)

| Dihedral Angle | Description | Representative Angle (°) |

| C-C-N=C | Planarity of the imine-acid backbone | 0 or 180 (for planar) |

| C-N-C-C (benzyl) | Orientation of the benzyl group | Varies with conformation |

| N=C-C=O | Orientation of the carboxylic acid group | ~0 or ~180 |

Vibrational Frequency Analysis

Vibrational analysis is crucial for confirming that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and for predicting the infrared (IR) and Raman spectra. The table below lists representative vibrational frequencies for key functional groups in 2-(Benzylimino)acetic acid, based on data from similar molecules.[2][3][4]

Table 4: Representative Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Representative Frequency (cm⁻¹) |

| C=N Stretch | Imine | 1620 - 1640 |

| C=O Stretch | Carboxylic Acid | 1700 - 1730 |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 (broad) |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Methylene Groups | 2850 - 2960 |

| N-C Stretch | Imine/Benzyl | 1180 - 1250 |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 |

Detailed Experimental and Computational Protocols

The following section details the methodologies that would be employed in a rigorous theoretical study of 2-(Benzylimino)acetic acid.

Computational Methodology

A robust computational study would typically involve the following steps:

-

Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan would be employed.

-

Initial Geometry: The initial 3D structure of 2-(Benzylimino)acetic acid would be built using a molecular editor. Several possible conformers, particularly around the rotatable single bonds, should be considered.

-

Geometry Optimization: The geometry of each conformer would be optimized to find the lowest energy structure. A common and reliable method is Density Functional Theory (DFT) with a hybrid functional like B3LYP.[2]

-

Basis Set: A Pople-style basis set, such as 6-31G(d) or a larger one like 6-311++G(d,p), would be chosen to provide a good balance between accuracy and computational cost.

-

Frequency Calculations: After optimization, vibrational frequency calculations would be performed at the same level of theory to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra.

-

Solvation Effects: To simulate a more realistic environment, calculations can be performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to account for the effects of a solvent.

Data Analysis and Interpretation

The output from these calculations provides a wealth of information:

-

Optimized Geometry: The final Cartesian coordinates of the atoms, from which bond lengths, bond angles, and dihedral angles can be calculated.

-

Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy of the molecule.

-

Vibrational Frequencies: A list of vibrational modes and their corresponding frequencies, which can be compared with experimental IR and Raman spectra.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, the molecular dipole moment, and the Mulliken atomic charges can be analyzed to understand the molecule's reactivity and electronic distribution.

The logical relationship between the chosen computational parameters and the expected outputs is depicted in the following diagram:

Caption: Logic diagram of computational inputs and outputs.

Conclusion

References

Methodological & Application

N-Benzylglycine in Peptide Synthesis: A Versatile Building Block for Peptidomimetics

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylglycine, an N-substituted derivative of the amino acid glycine, serves as a important building block in the synthesis of peptidomimetics, a class of compounds that mimic the structure and function of natural peptides. These synthetic analogues, often referred to as peptoids, offer significant advantages over their natural counterparts, including enhanced proteolytic stability and improved cell permeability.[1] The incorporation of N-benzylglycine and other N-substituted glycines allows for the creation of a vast array of oligomers with diverse side-chain functionalities, opening up new avenues for drug discovery and materials science.[2] This document provides detailed application notes and experimental protocols for the utilization of N-benzylglycine in solid-phase peptide synthesis.

The primary method for incorporating N-benzylglycine into a growing oligomer chain is the "submonomer" solid-phase synthesis technique.[3][4] This approach involves a two-step iterative cycle of acylation and nucleophilic displacement, which allows for the modular assembly of N-substituted glycine units without the need for pre-synthesized protected monomers.[4]

Applications

The use of N-benzylglycine as a building block in peptide synthesis has several key applications:

-

Drug Discovery: Peptoids synthesized with N-benzylglycine can mimic the structure of bioactive peptides, acting as agonists or antagonists for various biological targets. Their resistance to enzymatic degradation makes them attractive candidates for therapeutic development.[1] For instance, N-benzylglycine has been incorporated into potent bradykinin antagonists.[5]

-

Biomaterials: The ability to create stable, sequence-defined oligomers using N-benzylglycine and other N-substituted glycines has led to their use in the development of novel biomaterials, such as hydrogels for stem cell therapies and tools for inducing targeted protein aggregation.[6]

-

Molecular Probes: The versatility of the submonomer synthesis method allows for the incorporation of fluorescent labels and other reporter groups, making peptoids containing N-benzylglycine useful as molecular probes for studying biological processes.

Data Presentation

The efficiency of incorporating N-substituted glycines like N-benzylglycine can be influenced by various factors, including the choice of solid support, coupling reagents, and reaction conditions. Below are tables summarizing typical parameters used in the solid-phase synthesis of N-substituted glycine oligomers (peptoids).

Table 1: Common Solid Supports for Peptoid Synthesis

| Solid Support | Typical Application | Reference |

| Rink Amide Resin | Synthesis of C-terminal amide peptoids | [1] |

| 2-Chlorotrityl Chloride Resin | Synthesis of C-terminal carboxylic acid peptoids | |

| TentaGel Resin | Improved swelling properties in a variety of solvents | [1] |

Table 2: Comparison of Coupling Reagents for the Acylation Step

| Coupling Reagent | Description | Advantages | Disadvantages |

| DIC (N,N'-Diisopropylcarbodiimide) | A widely used carbodiimide for amide bond formation. | Readily available and cost-effective. | Can lead to the formation of N-acylurea byproduct. |

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A highly efficient aminium-based coupling reagent. | Fast reaction times and low racemization.[7][8] | More expensive than DIC. |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | A phosphonium-based coupling reagent. | Effective for sterically hindered couplings. | Can be less efficient than HATU for some applications.[8] |